molecular formula C23H18FNO4S B2783700 1-Benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872198-91-9

1-Benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Cat. No. B2783700
M. Wt: 423.46
InChI Key: XBAUNOWBXAXOAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for 1-Benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one is not specified in the available resources, related compounds have been synthesized through multistep reactions . For instance, novel quinoline allied pyrazoles were synthesized by treating previously synthesized 2-methoxy-3-(1-pyrazole-benzyl)-quinolines through a reported method .

Scientific Research Applications

Fluorescent Probes for Biological Applications

Research has developed highly sensitive fluorescent probes for detecting specific biological agents. For example, a novel two-photon fluorescent probe was constructed for detecting DTT (1, 4-dithiothreitol), a reducing agent important in biology, biochemistry, and biomedicine. This probe demonstrates rapid response, satisfactory selectivity, and has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells with low cytotoxicity (Sun et al., 2018).

High-Performance Liquid Chromatography (HPLC)

Fluorescence derivatization reagents for HPLC have been explored to enhance the sensitivity of detecting alcohols. 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has shown to be a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in HPLC, suggesting its potential utility in analytical chemistry (Yoshida et al., 1992).

Synthesis and Evaluation of Antitumor Agents

A study on the synthesis and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents highlighted the significant inhibitory activity of most analogues against tested tumor cell lines. These derivatives show promise in cancer treatment research, indicating the potential for chemical structures similar to 1-Benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one in this field (Chou et al., 2010).

Fluorescent Labeling Reagents

The development of novel fluorescent labeling reagents, such as 6-Methoxy-4-quinolone, has been explored for biomedical analysis. These compounds exhibit strong fluorescence in aqueous media and are highly stable against light and heat, making them useful tools in biological and chemical research (Hirano et al., 2004).

properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25(14-16-5-3-2-4-6-16)21-12-7-17(24)13-20(21)23(22)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAUNOWBXAXOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one

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